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First reported in 1899 by Adolf von Baeyer and Victor Villiger, the Baeyer-Villiger (BV) oxidation

has remained a cornerstone of synthetic organic chemistry for over a century.[1] This powerful

reaction facilitates the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl

group, transforming ketones into esters and cyclic ketones into lactones.[2] One of the most

industrially significant applications of this reaction is the synthesis of ε-caprolactone from

cyclohexanone.[3] ε-caprolactone is a valuable monomer for the production of

polycaprolactone (PCL), a biodegradable polyester with extensive applications in the

biomedical and pharmaceutical fields, including drug delivery systems and tissue engineering.

[4]

This guide provides a comprehensive technical overview of the synthesis of ε-caprolactone via

the Baeyer-Villiger oxidation. It will delve into the mechanistic intricacies of both traditional

chemical and modern biocatalytic approaches, offer detailed experimental protocols, and

present a comparative analysis of various catalytic systems. The aim is to equip researchers

and drug development professionals with the foundational knowledge and practical insights

necessary to effectively implement and optimize this pivotal transformation in their own

laboratories.

Part 1: The Chemical Approach - Peracids and Solid
Acid Catalysis
The classical Baeyer-Villiger oxidation employs peroxyacids (also known as peracids) as the

oxidant.[5] Common examples include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b156226?utm_src=pdf-interest
https://www.thieme.de/en/thieme-chemistry/synform-baeyer-villiger-reaction-peracid-oxidation-of-ketones-161191.htm
https://www.organic-chemistry.org/namedreactions/baeyer-villiger-oxidation.shtm
https://www.benchchem.com/product/b156226?utm_src=pdf-body
https://patents.google.com/patent/US6531615B2/en
https://www.benchchem.com/product/b156226?utm_src=pdf-body
https://www.benchchem.com/product/b156226?utm_src=pdf-body
https://isgc-symposium-2022.livescience.io/medias/isgc2022/abstract_submission/_pdf/abstract-1459-C2D98.pdf
https://www.benchchem.com/product/b156226?utm_src=pdf-body
https://www.jove.com/science-education/v/12341/reactions-of-aldehydes-and-ketones-baeyervilliger-oxidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


acid.[5] More recently, the use of hydrogen peroxide in combination with a catalyst has gained

prominence as a more environmentally benign and cost-effective alternative.[6]

The Reaction Mechanism: A Stepwise Look
The generally accepted mechanism for the peracid-mediated Baeyer-Villiger oxidation

proceeds through a key tetrahedral intermediate, often referred to as the Criegee intermediate.

[5][7]

The key steps are as follows:

Protonation of the Carbonyl: The reaction is often initiated by the protonation of the carbonyl

oxygen of the cyclohexanone by the peracid, which increases the electrophilicity of the

carbonyl carbon.[5][8][9]

Nucleophilic Attack: The peracid then acts as a nucleophile, attacking the activated carbonyl

carbon to form the tetrahedral Criegee intermediate.[5][8][9]

Concerted Rearrangement: In the rate-determining step, a concerted migration of one of the

alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxide occurs, with

the simultaneous cleavage of the weak oxygen-oxygen bond.[5][7] This step is highly

regioselective, with the migratory aptitude of the substituent playing a crucial role. For

unsymmetrical ketones, the general order of migration is tertiary alkyl > secondary alkyl ≈

phenyl > primary alkyl > methyl.[2][8]

Product Formation: The rearrangement results in the formation of a protonated lactone and a

carboxylic acid byproduct. Subsequent deprotonation yields the final ε-caprolactone
product.[8]
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Caption: The chemical mechanism of the Baeyer-Villiger oxidation.

Catalytic Systems: Moving Towards Greener Chemistry
While traditional peracids are effective, their use can be associated with safety concerns and

the generation of stoichiometric amounts of carboxylic acid waste. This has driven the

development of catalytic systems that utilize hydrogen peroxide as the primary oxidant.

Lewis and Brønsted Acid Catalysts:

Mechanism of Action: Lewis acids, such as those based on tin (e.g., Sn-beta zeolite),

activate the carbonyl group of the cyclohexanone, making it more susceptible to nucleophilic

attack by hydrogen peroxide.[6] Brønsted acids, on the other hand, protonate the carbonyl

oxygen, achieving a similar activation.[6]

Advantages: These solid acid catalysts offer several advantages, including ease of

separation from the reaction mixture, potential for recyclability, and improved safety profiles

compared to peracids.[10][11] Iron-doped solid acid catalysts have also shown high

performance and recyclability in the Baeyer-Villiger oxidation of cyclic ketones.[10][11]

Table 1: Comparison of Chemical Catalytic Systems for Baeyer-Villiger Oxidation of

Cyclohexanone
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Catalyst
System

Oxidant
Typical
Reaction
Conditions

Advantages Disadvantages

m-CPBA m-CPBA

Organic solvent,

room

temperature

High yields, well-

established

Stoichiometric

waste, potential

safety hazards

Peracetic Acid Peracetic Acid

Organic solvent,

often requires

catalyst

Industrially

relevant,

relatively

inexpensive

Corrosive,

potential for side

reactions

Sn-beta Zeolite
Hydrogen

Peroxide

Organic solvent,

elevated

temperature

High selectivity,

reusable catalyst

Requires catalyst

synthesis, may

require higher

temperatures

Fe-doped

SO₄²⁻/SnO₂

Hydrogen

Peroxide

Organic solvent,

elevated

temperature

High activity,

recyclable

catalyst

Catalyst

preparation can

be complex

Nitrogen-doped

Carbon

Nanotubes

Dioxygen/Benzal

dehyde

Solvent-free,

35°C

High catalytic

activity,

environmentally

friendly

Requires co-

oxidant

Experimental Protocol: A General Procedure for Peracid-
Mediated Synthesis
Disclaimer: This is a generalized protocol and should be adapted and optimized based on

specific laboratory conditions and safety guidelines.

Materials:

Cyclohexanone

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium sulfite solution

Brine

Anhydrous magnesium sulfate

Rotary evaporator

Standard laboratory glassware

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 eq) in

dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the

temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium sulfite to decompose any unreacted peracid.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to

remove m-chlorobenzoic acid), water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate

under reduced pressure using a rotary evaporator.

The crude ε-caprolactone can be purified by vacuum distillation or column chromatography.
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Part 2: The Biocatalytic Approach - The Rise of
Baeyer-Villiger Monooxygenases
In nature, the Baeyer-Villiger oxidation is catalyzed by a class of enzymes known as Baeyer-

Villiger monooxygenases (BVMOs).[1][7] These enzymes offer a green and highly selective

alternative to traditional chemical methods. Cyclohexanone monooxygenase (CHMO) is a well-

studied BVMO that efficiently converts cyclohexanone to ε-caprolactone.[12][13]

The Enzymatic Mechanism: A Flavin-Dependent Pathway
CHMOs are flavoproteins that utilize a flavin adenine dinucleotide (FAD) cofactor and require

NADPH and molecular oxygen as cosubstrates.[12][13][14] The catalytic cycle involves a

series of intricate steps:

FAD Reduction: NADPH reduces the FAD cofactor to FADH⁻.[12]

Formation of the Peroxyflavin Intermediate: FADH⁻ reacts with molecular oxygen to form a

C4a-peroxyflavin intermediate.[12][15]

Nucleophilic Attack and Criegee Intermediate Formation: The C4a-peroxyflavin acts as a

nucleophile, attacking the carbonyl carbon of the cyclohexanone substrate to form a

Criegee-like intermediate.[12][13][16]

Rearrangement and Product Release: A concerted rearrangement leads to the formation of

ε-caprolactone and a C4a-hydroxyflavin intermediate. The lactone is then released from the

active site.

Cofactor Regeneration: The C4a-hydroxyflavin eliminates a molecule of water to regenerate

the oxidized FAD, completing the catalytic cycle.
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Caption: The catalytic cycle of a Baeyer-Villiger Monooxygenase (BVMO).

Chemoenzymatic Cascades: Bridging Chemical and
Biological Synthesis
A significant advancement in the practical application of BVMOs is the development of

chemoenzymatic cascade reactions. These processes integrate a chemical step with a
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biocatalytic transformation in a one-pot synthesis, often leading to improved efficiency and

sustainability.

One notable example is the chemoenzymatic synthesis of ε-caprolactone from cyclohexanol.

[4][17] This cascade can involve:

Chemical Oxidation: A chemical catalyst, such as an alcohol dehydrogenase, oxidizes

cyclohexanol to cyclohexanone.

Biocatalytic Baeyer-Villiger Oxidation: A BVMO, like CHMO, then converts the in situ

generated cyclohexanone to ε-caprolactone.

Another approach involves the use of lipases to generate a peracid in situ, which then acts as

the oxidant for the Baeyer-Villiger oxidation of cyclohexanone.[18][19] This method has

achieved high yields of ε-caprolactone under optimized conditions.[18][19]

Experimental Protocol: A General Procedure for Whole-
Cell Biocatalysis
Disclaimer: This is a generalized protocol and requires expertise in microbiology and

biocatalysis. All work with genetically modified organisms should be conducted in accordance

with institutional biosafety guidelines.

Materials:

Recombinant E. coli cells expressing a cyclohexanone monooxygenase (CHMO)

Growth medium (e.g., Luria-Bertani broth) with appropriate antibiotic selection

Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

Cyclohexanone

Glucose (for cofactor regeneration)

Centrifuge
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Shaking incubator

Analytical instrumentation (e.g., GC-FID or HPLC)

Procedure:

Cell Culture and Induction: Inoculate a suitable volume of growth medium with the

recombinant E. coli strain. Grow the culture at 37 °C with shaking until it reaches the mid-

logarithmic phase (OD₆₀₀ ≈ 0.6-0.8). Induce the expression of the CHMO by adding IPTG to

a final concentration of 0.1-1.0 mM and continue to incubate at a lower temperature (e.g.,

20-25 °C) for 12-16 hours.

Cell Harvesting and Preparation: Harvest the cells by centrifugation. The cell pellet can be

washed with buffer and either used directly as a whole-cell biocatalyst or subjected to lysis to

prepare a cell-free extract.

Biotransformation: Resuspend the whole cells in a reaction buffer containing glucose (for

NADPH regeneration). Add cyclohexanone to the desired final concentration (typically in the

low millimolar range to avoid substrate inhibition).

Reaction Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C)

with shaking. Periodically withdraw aliquots, quench the reaction (e.g., by adding an organic

solvent), and analyze the formation of ε-caprolactone by GC-FID or HPLC.

Product Isolation: After the desired conversion is reached, separate the cells by

centrifugation. The ε-caprolactone can be extracted from the supernatant using an

appropriate organic solvent. The crude product can then be purified as described in the

chemical synthesis protocol.

Part 3: Analytical Characterization and Process
Monitoring
Rigorous analytical control is paramount for the successful synthesis and purification of ε-

caprolactone. A combination of chromatographic and spectroscopic techniques is typically

employed.
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Gas Chromatography (GC): GC with a flame ionization detector (FID) is a widely used

technique for monitoring the conversion of cyclohexanone and the formation of ε-

caprolactone. It provides quantitative data on the reaction kinetics and final yield.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for reaction

monitoring, particularly for less volatile starting materials and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

indispensable for the structural elucidation and purity assessment of the final ε-

caprolactone product.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the

characteristic carbonyl stretching frequencies of the starting ketone and the lactone product.

Conclusion: A Versatile Transformation for Modern
Applications
The Baeyer-Villiger oxidation remains a highly relevant and versatile tool for the synthesis of ε-

caprolactone, a key monomer in the production of biodegradable polymers. While traditional

chemical methods using peracids are well-established, the field is increasingly moving towards

more sustainable approaches. The development of solid acid catalysts that utilize hydrogen

peroxide and the application of Baeyer-Villiger monooxygenases in biocatalytic and

chemoenzymatic processes represent significant strides in green chemistry. For researchers

and professionals in drug development and materials science, a thorough understanding of the

mechanistic nuances and practical considerations of these different synthetic strategies is

essential for harnessing the full potential of this powerful transformation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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